molecular formula C15H21ClN4O4 B13623547 4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride

4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride

Cat. No.: B13623547
M. Wt: 356.80 g/mol
InChI Key: NKNZYVVJXGWHML-UHFFFAOYSA-N
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Description

4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a diazinane ring, and a methoxyphenyl group. Its hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable amine with a carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide

Uniqueness

4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide;hydrochloride

InChI

InChI=1S/C15H20N4O4.ClH/c1-23-12-9-10(17-13(20)3-2-7-16)4-5-11(12)19-8-6-14(21)18-15(19)22;/h4-5,9H,2-3,6-8,16H2,1H3,(H,17,20)(H,18,21,22);1H

InChI Key

NKNZYVVJXGWHML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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